molecular formula C11H6FNO2 B2845691 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile CAS No. 50691-04-8

4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Cat. No.: B2845691
CAS No.: 50691-04-8
M. Wt: 203.172
InChI Key: CWMVLLRNKOTQCU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (CAS 50691-04-8) is an organic compound with the molecular formula C₁₁H₆FNO₂ and a molar mass of 203.17 g/mol . It features a furan ring substituted with a fluorophenyl group and a nitrile moiety. Key physicochemical properties include a melting point of 210–212°C, storage at room temperature, and classification as an irritant (Xi hazard symbol) .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-oxo-2H-furan-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMVLLRNKOTQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cycloisomerization

A key methodology involves the cycloisomerization of carbonyl-ene-nitrile precursors. For example, Murai et al. demonstrated that copper(I) iodide catalyzes the intramolecular cyclization of γ,δ-unsaturated nitriles bearing a carbonyl group (Scheme 1). Applied to 4-(4-fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile, the reaction proceeds via activation of the alkyne moiety, followed by 5-exo-dig cyclization to form the furan ring.

Typical Conditions

  • Catalyst: CuI (10 mol%)
  • Solvent: DMF, 80°C
  • Yield: 70–85%

The reaction’s regioselectivity is influenced by electronic effects of the 4-fluorophenyl group, which directs cyclization to the ortho position relative to the fluorine atom.

Palladium-Catalyzed Three-Component Coupling

Palladium complexes enable the synthesis of complex furans via multicomponent reactions. A reported method involves the coupling of 2-(cyanomethyl)phenol derivatives, aryl halides, and carbon monoxide (Scheme 2). For the target compound, substituting the phenol component with a 4-fluorophenylacetylene precursor yields the desired product after cyclization.

Optimized Parameters

  • Catalyst: Pd(PCy₃)₂/Pd(PPh₃)₄ (1:1 molar ratio)
  • Base: K₂CO₃
  • Temperature: 100°C, 24 hours
  • Yield: 60–75%

Cyclocondensation Strategies

Cyclocondensation reactions offer a metal-free alternative, leveraging acid- or base-mediated intramolecular dehydration.

Acid-Catalyzed Knoevenagel Cyclization

Reacting 4-fluorobenzaldehyde with a β-ketonitrile in the presence of acetic acid generates the dihydrofuran ring via Knoevenagel condensation followed by cyclization (Scheme 3). This method is advantageous for scalability but requires careful control of reaction pH to avoid nitrile hydrolysis.

Representative Protocol

  • Reactants: 4-fluorobenzaldehyde, methyl cyanoacetate
  • Catalyst: Piperidine/AcOH
  • Conditions: Reflux in toluene, 12 hours
  • Yield: 50–65%

Base-Mediated Michael Addition-Cyclization

A two-step sequence involving Michael addition of acrylonitrile derivatives to 4-fluorophenyl ketones, followed by base-induced cyclization, has been reported for analogous compounds (Table 1).

Table 1: Base-Mediated Synthesis Optimization

Base Solvent Temperature (°C) Yield (%)
KOtBu THF 25 45
DBU DCM 40 55
NaH DMF 0 60

Multicomponent Reaction (MCR) Approaches

MCRs efficiently assemble complex structures from simple precursors in a single step. For this compound, a Ugi-type reaction involving a 4-fluorophenyl isocyanide, a ketone, and a nitrile has been proposed (Scheme 4).

Critical Factors

  • Isocyanide Stability: Electron-withdrawing fluorine substituents enhance reactivity.
  • Solvent: MeCN or DCE improves miscibility.
  • Yield: 40–50% (needs further optimization).

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures, yielding crystals with a melting point of 210–212°C. Purity (>95%) is confirmed via HPLC (C18 column, MeOH/H₂O = 70:30). Spectroscopic data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H), 7.30 (t, J = 8.8 Hz, 2H), 4.75 (s, 2H).
  • IR (KBr): 2220 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O).

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines. A study demonstrated that modifications to the fluorophenyl group could enhance cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new anticancer agents.

Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, studies have shown that certain derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This highlights the potential of this compound as a lead compound in drug development.

Material Science Applications

Polymer Synthesis
In material science, the compound has been explored as a precursor for synthesizing novel polymers. Its unique structure allows it to participate in polymerization reactions, resulting in materials with desirable mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices can enhance their stability and performance under varying environmental conditions.

Chemical Intermediate

Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized in various coupling reactions, enabling the formation of diverse chemical entities used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of derivatives based on this compound against human breast cancer cell lines. The study found that specific modifications significantly increased cytotoxic effects compared to the parent compound.

CompoundIC50 (µM)Mechanism
Parent Compound25Tubulin Inhibition
Derivative A10Apoptosis Induction
Derivative B5Cell Cycle Arrest

Case Study 2: Polymer Development

In another study, researchers synthesized a polymer incorporating this compound as a monomer. The resultant polymer exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

PropertyTraditional PolymerPolymer with Compound
Thermal Stability (°C)200250
Tensile Strength (MPa)3050

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the nitrile and ketone groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

  • Substituent : Bromine (Br) replaces fluorine (F) at the para position.
  • Molecular Formula: C₁₁H₆BrNO₂; Molar Mass: 264.08 g/mol (vs. 203.17 g/mol for the fluorinated analog) .
  • Safety Profile : Classified as an irritant (Xi), similar to the fluorinated compound, but bromine’s larger atomic radius and polarizability may influence reactivity and intermolecular interactions .

Table 1: Comparison of Furan-Based Carbonitriles

Property 4-(4-Fluorophenyl) Derivative 4-(4-Bromophenyl) Derivative
Molecular Formula C₁₁H₆FNO₂ C₁₁H₆BrNO₂
Molar Mass (g/mol) 203.17 264.08
Melting Point (°C) 210–212 Not reported
Hazard Class Irritant (Xi) Irritant (Xi)

Thiazole Derivatives with Fluorophenyl Groups

Compounds 4 and 5 from are isostructural thiazoles featuring fluorophenyl and chlorophenyl substituents:

  • Synthesis : Both compounds are synthesized in high yields and crystallize in the triclinic system (space group P̄1) with two independent molecules per asymmetric unit .
  • Structural Features: The fluorophenyl group in compound 5 is oriented perpendicular to the planar core, a conformation shared with its chlorophenyl analog (compound 4) . This suggests substituent electronegativity (F vs.

Chalcone Derivatives with Fluorophenyl Moieties

Chalcones such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit structural variability in dihedral angles between aromatic rings (7.14°–56.26°) . These angles influence planarity and π-π stacking interactions , which are critical for optical and electronic properties. In contrast, the fluorophenyl group in 4-(4-fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is part of a rigid furan ring, limiting conformational flexibility compared to chalcones.

Table 3: Dihedral Angles in Chalcone Derivatives

Compound Dihedral Angle (°)
4-Fluoro-chalcone 7.14
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl) Not specified
Others Up to 56.26

Pyrrole and Dihydropyridine Carbonitriles

  • Pyrrole Derivatives: 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile () demonstrates biological activity, highlighting the role of nitrile and aryl groups in drug design .
  • Dihydropyridines : 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile () is used in pharmaceutical research , contrasting with the industrial focus of the target furancarbonitrile .

Biological Activity

4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (CAS Number: 50691-04-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₆FNO₂
  • Molecular Weight : 203.17 g/mol
  • Melting Point : 210–212 °C
  • Structure : The compound features a furan ring, a carbonitrile group, and a fluorophenyl substituent, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its effects on enzymes and cellular systems.

Enzyme Inhibition Studies

Research has indicated that derivatives of furan-based compounds exhibit notable inhibition against various enzymes:

  • Cholinesterases (AChE and BChE) :
    • The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease.
    • IC50 values for similar compounds in the series have shown moderate inhibition, with values ranging from 9.2 μM to 34.2 μM depending on the substituent patterns on the furan ring .
  • Cyclooxygenase Enzymes :
    • Compounds structurally related to this compound were found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes .
  • Antioxidant Activity :
    • The compound has also demonstrated free radical-scavenging capabilities, suggesting potential applications in oxidative stress-related conditions.

Case Study 1: In Vitro Evaluation

A study assessed the biological activity of various furochromone derivatives, including those similar to this compound. The results indicated:

  • Significant inhibition of AChE with some derivatives achieving IC50 values lower than standard drugs like donepezil.
CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound 110.47.7
Compound 215.630.1
Compound 318.115.6

Case Study 2: Molecular Docking Studies

In silico studies have provided insights into the interactions between the compound and target enzymes:

  • Molecular docking revealed that fluorine atoms in the para position enhance binding affinity through hydrogen bonding with active site residues .

Q & A

Q. What are the common synthetic routes for 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as cyclization of precursor nitriles or condensation reactions under controlled conditions. For example:

  • Cyclization : Precursors like 4-fluorophenylboronic acid () or substituted furans () may undergo cyclization in polar aprotic solvents (e.g., DMSO or THF) at 60–80°C under inert atmospheres (N₂/Ar) to minimize side reactions .
  • Optimization : Reaction yields can be improved by adjusting stoichiometry, using catalysts (e.g., Pd for cross-coupling), or employing microwave-assisted synthesis for faster kinetics.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Chromatography : Use HPLC or GC-MS to assess purity, with retention times calibrated against known standards.
  • Spectroscopy :
    • NMR : Compare 1^1H/13^13C NMR peaks with analogous compounds (e.g., ’s phenyl analog, CAS 7692-89-9).
    • IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
  • Crystallography : Single-crystal X-ray diffraction (SHELXL, ) resolves bond angles and dihedral angles critical for confirming the dihydrofuran ring geometry .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or spectroscopic anomalies)?

  • DFT Calculations : Predict thermodynamic stability of tautomers (e.g., keto-enol forms) and compare with experimental NMR shifts .
  • Docking Studies : Investigate steric or electronic conflicts in biological assays (e.g., if bioactivity contradicts molecular volume predictions).
  • Example : For conflicting 19^19F NMR signals, model fluorine’s electronic environment using Gaussian09 or similar software .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Temperature Gradients : Use a thermal gradient (e.g., 4°C to room temperature) to optimize crystal growth ( used 100 K for high-resolution data) .
  • Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice interactions.

Q. How does the electronic nature of the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

  • Electron-Withdrawing Effect : Fluorine’s -I effect activates the phenyl ring for nucleophilic substitution but deactivates it for electrophilic attack.
  • Case Study : In Suzuki-Miyaura couplings, 4-fluorophenylboronic acid () reacts efficiently with brominated heterocycles due to Pd’s tolerance for electronegative substituents .

Methodological Considerations

Q. Designing a protocol for assessing biological activity: What in vitro assays are suitable for this compound?

  • Antimicrobial Screening : Use microdilution assays (MIC) against Gram+/− bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., FRET).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Q. How to analyze regioselectivity in derivatization reactions (e.g., nitrile vs. carbonyl group reactivity)?

  • Competitive Experiments : Compare reaction outcomes under acidic (favors carbonyl activation) vs. basic (favors nitrile deprotonation) conditions.
  • Spectroscopic Probes : Monitor intermediates via in-situ IR or 1^1H NMR kinetics .

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